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Compound of Interest

Compound Name: Isopropyl isocyanate

Cat. No.: B058004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

isopropyl isocyanate, a crucial reagent and intermediate in synthetic chemistry. The

information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and

mass spectrometry (MS) data, is intended to aid in the identification, characterization, and

quality control of this compound in a research and development setting.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a

molecule. The IR spectrum of isopropyl isocyanate is distinguished by a prominent

absorption band characteristic of the isocyanate group (-N=C=O).

Table 1: Infrared (IR) Spectroscopy Data for Isopropyl Isocyanate
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Frequency (cm⁻¹) Intensity Assignment

~2275 - 2250 Strong, Sharp
Asymmetric stretching of the

isocyanate (-N=C=O) group

~2970 Medium
C-H stretching (sp³ hybridized

carbons)

~1465 Medium
C-H bending (methyl and

methine groups)

~1380 Medium C-H bending (isopropyl group)

The most diagnostic peak in the IR spectrum of isopropyl isocyanate is the intense and sharp

absorption band observed in the region of 2275-2250 cm⁻¹.[1][2] This band is due to the

asymmetric stretching vibration of the cumulenic N=C=O system and is a hallmark of

isocyanate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. For isopropyl isocyanate, both ¹H and ¹³C NMR are instrumental in confirming its

structure.

¹H Nuclear Magnetic Resonance (¹H NMR)
The proton NMR spectrum of isopropyl isocyanate is relatively simple and highly informative,

showing two distinct signals corresponding to the two types of protons in the molecule.

Table 2: ¹H NMR Spectroscopic Data for Isopropyl Isocyanate

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constant (J,
Hz)

~3.72 Septet 1H -CH- ~6.6

~1.29 Doublet 6H -CH₃ ~6.6
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The methine proton (-CH-) appears as a septet downfield due to the deshielding effect of the

adjacent nitrogen atom. It is coupled to the six equivalent methyl protons, resulting in a seven-

line pattern. The six methyl protons (-CH₃) appear as a doublet upfield, coupled to the single

methine proton.

¹³C Nuclear Magnetic Resonance (¹³C NMR)
The carbon-13 NMR spectrum of isopropyl isocyanate displays three signals, corresponding

to the three distinct carbon environments.

Table 3: ¹³C NMR Spectroscopic Data for Isopropyl Isocyanate

Chemical Shift (δ, ppm) Assignment

~125 -N=C=O

~48 -CH-

~23 -CH₃

The isocyanate carbon (-N=C=O) is the most deshielded, appearing in the 120-130 ppm range,

a characteristic chemical shift for this functional group.[3] The methine carbon (-CH-) is found

further downfield than the methyl carbons due to its attachment to the electronegative nitrogen

atom.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Table 4: Mass Spectrometry Data for Isopropyl Isocyanate
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m/z Relative Abundance (%) Assignment

85 ~11 [M]⁺ (Molecular Ion)

70 100 [M - CH₃]⁺ (Base Peak)

42 ~30 [C₃H₆]⁺ or [C₂H₄N]⁺

41 ~9 [C₃H₅]⁺

The mass spectrum of isopropyl isocyanate shows a molecular ion peak ([M]⁺) at an m/z of

85, which corresponds to its molecular weight. The base peak, which is the most intense peak

in the spectrum, is observed at m/z 70. This peak arises from the loss of a methyl radical

(•CH₃) from the molecular ion, forming a stable secondary carbocation.

Experimental Protocols
The following are general methodologies for the acquisition of the spectroscopic data

presented above.

Infrared (IR) Spectroscopy
For a liquid sample like isopropyl isocyanate, the IR spectrum can be obtained using the neat

liquid technique.

Sample Preparation: A single drop of isopropyl isocyanate is placed between two polished

salt plates (e.g., NaCl or KBr).

Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer.

A background spectrum of the clean salt plates is typically recorded first. The sample

spectrum is then acquired over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectra are typically recorded on a spectrometer operating at a field

strength of 300 MHz or higher.

Sample Preparation: Approximately 5-20 mg of isopropyl isocyanate is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small
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amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. The

magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence

is used to acquire the free induction decay (FID), which is then Fourier-transformed to obtain

the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to

simplify the spectrum and enhance signal-to-noise.

Mass Spectrometry (MS)
Mass spectra are commonly obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with electron ionization (EI).

Sample Preparation: A dilute solution of isopropyl isocyanate is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

Data Acquisition: A small volume (typically 1 µL) of the solution is injected into the GC, where

the compound is vaporized and separated from the solvent on a capillary column. The eluted

isopropyl isocyanate then enters the mass spectrometer's ion source, where it is

bombarded with a beam of electrons (typically at 70 eV), causing ionization and

fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the

mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and

characterization of a chemical compound like isopropyl isocyanate.
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Caption: Workflow for the spectroscopic analysis of isopropyl isocyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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